m-Methoxybenzohydroxamic acid
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Overview
Description
m-Methoxybenzohydroxamic acid is an organic compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine group (-NH-OH) attached to a carbonyl group (C=O) this compound is specifically distinguished by a methoxy group (-OCH3) attached to the benzene ring in the meta position relative to the hydroxamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxybenzohydroxamic acid typically involves the reaction of m-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an ice-cooled ethanol solution to control the temperature and prevent side reactions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
m-Methoxybenzohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amides, and substituted benzohydroxamic acids.
Scientific Research Applications
m-Methoxybenzohydroxamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of m-Methoxybenzohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that can interfere with the function of metalloenzymes. This chelation disrupts the enzyme’s active site, inhibiting its activity. The compound’s methoxy group also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-o-methoxybenzohydroxamic acid
- N-methyl-p-methoxybenzohydroxamic acid
- 2-Methoxybenzohydroxamic acid
Comparison
m-Methoxybenzohydroxamic acid is unique due to the position of the methoxy group on the benzene ring. This positional difference affects its chemical reactivity, binding affinity, and biological activity compared to its ortho and para counterparts. For example, the meta position may result in different steric and electronic effects, influencing the compound’s ability to form complexes and inhibit enzymes .
Biological Activity
m-Methoxybenzohydroxamic acid (m-MBHA) is a hydroxamic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form complexes with metal ions, which can enhance its pharmacological effects. The focus of this article is to explore the biological activity of m-MBHA, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is derived from benzohydroxamic acid with a methoxy group at the meta position. Its general structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, particularly enzymes involved in cancer progression and microbial resistance.
The biological activity of m-MBHA primarily stems from its ability to inhibit certain enzymes through chelation and competitive inhibition. Hydroxamic acids are known to form stable complexes with metal ions, which can interfere with enzyme function. For example, studies have shown that m-MBHA can inhibit serine proteases such as α-chymotrypsin by forming a complex that blocks the active site of the enzyme .
Biological Activity Data
Research has demonstrated that m-MBHA exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the inhibitory effects of m-MBHA on different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Competitive inhibition of proteases |
PC-3 (Prostate) | 12 | Metal ion chelation and enzyme inhibition |
HeLa (Cervical) | 8 | Induction of apoptosis via caspase activation |
These results indicate that m-MBHA has a low micromolar range of inhibition, suggesting potent biological activity against these cancer types.
Case Studies
Several case studies have highlighted the therapeutic potential of m-MBHA:
- Inhibition of Cancer Cell Proliferation : A study conducted on MCF-7 cells demonstrated that treatment with m-MBHA resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
- Metal Complex Formation : Research involving organotin(IV) derivatives of m-MBHA revealed enhanced biological activity compared to the parent compound. These complexes exhibited improved cytotoxicity against various pathogens, suggesting that metal coordination could amplify the therapeutic effects of m-MBHA .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated that m-MBHA effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10) |
InChI Key |
DVUJVMMFEBNGPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NO |
Origin of Product |
United States |
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